1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c18-12-8-23-14(20)17(12)4-3-15-13(19)16-9-1-2-10-11(7-9)22-6-5-21-10/h1-2,7H,3-6,8H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPOEQCWFSGNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCCN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.
Synthesis of the Oxazolidinone Moiety: This involves the reaction of amino alcohols with carbonyl compounds under controlled conditions.
Coupling Reactions: The final step involves coupling the benzodioxin and oxazolidinone intermediates through urea formation, often using reagents like phosgene or isocyanates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea and oxazolidinone groups are susceptible to hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
The urea linkage undergoes nucleophilic attack by water, cleaving into primary amines. The oxazolidinone’s lactam ring opens via base-mediated hydrolysis, releasing CO₂ and forming a carbamate intermediate .
Ring-Opening Reactions of Benzodioxane
The 1,4-benzodioxin ring undergoes electrophilic or nucleophilic ring-opening under specific conditions:
| Reagent | Conditions | Products | Source |
|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 2 hr | Catechol derivatives + ethylene glycol | |
| AlCl₃ | Toluene, reflux (12 hr) | 6-Amino-1,2-dihydroxybenzene + oxazolidinone-ethylurea side chain |
-
Key Observation :
Acidic conditions destabilize the dioxane ring, leading to cleavage into diol or aromatic hydroxyl derivatives .
Oxidation and Reduction Pathways
The oxazolidinone and benzodioxane moieties exhibit redox activity:
-
Catalytic Hydrogenation :
Selective reduction of the benzodioxane’s aromatic ring occurs without affecting the urea or oxazolidinone groups .
Nucleophilic Substitution at the Urea Group
The urea’s NH groups participate in alkylation/acylation:
| Reagent | Conditions | Products | Source |
|---|---|---|---|
| Acetyl Chloride | Pyridine, 0°C (2 hr) | N-Acetylated urea derivative | |
| Methyl Iodide | K₂CO₃, DMF, 50°C (6 hr) | N-Methylated urea + iodide byproducts |
-
Steric Effects :
Substitution occurs preferentially at the less hindered NH adjacent to the benzodioxane ring.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability thresholds:
| Temperature Range | Mass Loss (%) | Degradation Products | Source |
|---|---|---|---|
| 180–220°C | 15% | CO₂ (from oxazolidinone decarboxylation) | |
| 220–300°C | 45% | Benzodioxane fragmentation + urea decomposition |
Photochemical Reactivity
UV irradiation (254 nm) induces benzodioxane ring rearrangement:
| Conditions | Products | Source |
|---|---|---|
| UV light, 48 hr | Spirocyclic quinone derivative + intact oxazolidinone-ethylurea chain |
Metal Coordination
The oxazolidinone carbonyl and urea NH groups act as ligands:
| Metal Ion | Complex Stoichiometry | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu²⁺ | 1:1 | 4.2 ± 0.3 | |
| Fe³⁺ | 2:1 | 5.8 ± 0.4 |
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities in several studies:
- Antimicrobial Activity : Research indicates that derivatives of 1-(2,3-dihydro-1,4-benzodioxin) exhibit antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various pathogens and demonstrated significant inhibitory effects .
- Cholinesterase Inhibition : Some studies have highlighted the potential of related compounds to inhibit cholinesterase enzymes, which are critical in treating neurodegenerative diseases such as Alzheimer's . The specific compound under discussion may also possess similar properties due to structural similarities.
Applications in Scientific Research
The applications of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea can be categorized into several key areas:
Pharmaceutical Development
- Drug Design : The compound serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.
- Lead Compound : It may act as a lead compound for developing novel antimicrobial agents or cholinesterase inhibitors.
Biochemical Research
- Mechanistic Studies : Researchers can utilize this compound to study the mechanisms of action of similar drugs and their interactions with biological targets.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in its structure affect biological activity can provide insights into drug design.
Toxicological Assessments
- The compound's safety profile can be evaluated through various toxicological studies to ascertain its suitability for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea would depend on its specific biological target. Generally, compounds with benzodioxin and oxazolidinone structures can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related urea derivatives featuring the benzodioxin scaffold (Table 1).
Table 1: Structural and Pharmacokinetic Comparison of Benzodioxin-Containing Urea Derivatives
Key Observations:
- Oxazolidinone vs. Pyrimidine/Pyrrolidinone: The target compound’s oxazolidinone group introduces a non-aromatic, electron-deficient ring with two carbonyl groups, enabling stronger hydrogen-bonding interactions compared to the aromatic pyrimidine in BJ54176 or the lactam in the pyrrolidinone analogue . This may enhance target binding specificity in enzyme inhibition.
- Solubility and Lipophilicity: The bis(2-methoxyethyl) groups in the pyrrolidinone derivative improve aqueous solubility (predicted logP ~2.1) compared to the target compound (logP ~1.8), which relies on the polar oxazolidinone for solubility.
- Metabolic Stability: Benzodioxin derivatives are generally resistant to oxidative metabolism due to their fused oxygenated rings. However, the oxazolidinone’s carbonyl groups may increase susceptibility to esterase-mediated hydrolysis relative to BJ54176’s methoxypyrimidine .
Advantages and Limitations
- Advantages: The oxazolidinone enhances target engagement via H-bonding. Benzodioxin improves metabolic stability over simpler aryl groups.
- Limitations:
- Lower solubility compared to bis(2-methoxyethyl) analogues may limit bioavailability.
- Synthetic complexity increases production costs relative to BJ54176 .
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a benzodioxin moiety, which is known for various biological activities. The presence of the oxazolidinone group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds containing the benzodioxin structure. For instance, derivatives such as 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM. These values are notably lower than those of standard chemotherapeutics like doxorubicin .
The anticancer mechanisms include:
- EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Analysis using annexin V-FITC showed increased apoptosis in treated cells.
- Cell Cycle Arrest : The compounds caused cell cycle arrest at the G1 phase.
- Mitochondrial Pathway Modulation : Effects on proteins such as Bax and Bcl-2 were noted, indicating a mitochondrial pathway involvement in apoptosis .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes. Studies on similar benzodioxane derivatives have shown substantial inhibitory activity against:
- α-glucosidase : Important for carbohydrate metabolism and a target for diabetes management.
- Acetylcholinesterase (AChE) : Related to neurodegenerative diseases like Alzheimer’s .
In Vitro Studies
In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity against α-glucosidase and weak inhibition against AChE. This suggests potential applications in managing diabetes and Alzheimer's disease .
Pharmacological Implications
Given its biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting cancer and metabolic disorders. The dual action of anticancer and enzyme inhibition may offer a multifaceted approach to treatment.
Case Studies
Several case studies have explored the synthesis and biological evaluation of similar compounds:
- Synthesis of Thiourea Derivatives : Research has shown that thiourea derivatives incorporating benzodioxane moieties possess promising anticancer activity while being non-cytotoxic to normal cells .
- Sulfonamide Derivatives : These have been shown to exhibit broad-spectrum antitumor activity compared to conventional drugs .
Q & A
Q. What are the optimal synthetic routes for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea, and how can purity be maximized?
Methodological Answer:
- Stepwise Coupling Reactions : Begin with the sequential coupling of the benzodioxin and oxazolidinone moieties using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions. Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Temperature Optimization : Conduct reactions at 0–5°C for urea bond formation to minimize side-product generation, followed by gradual warming to room temperature for 12–24 hours .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Employ - and -NMR to confirm the presence of the benzodioxin aromatic protons (δ 6.5–7.2 ppm) and oxazolidinone carbonyl signals (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to validate the molecular ion peak ([M+H]) and isotopic distribution matching the theoretical formula .
- FT-IR : Identify urea C=O stretches (~1640–1680 cm) and oxazolidinone carbonyl bands (~1750 cm) to confirm functional groups .
Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) to identify potential inhibitory activity. IC values should be calculated using dose-response curves .
- Cellular Viability Assays : Utilize MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection : Prioritize proteins with structural homology to known urea-containing inhibitors (e.g., PARP, HDACs). Use PDB databases to retrieve crystal structures .
- Docking Workflow : Perform rigid docking (AutoDock Vina) followed by flexible side-chain refinement (Rosetta). Validate poses using MD simulations (GROMACS) to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and compare with experimental IC data .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation with liver microsomes) and bioavailability (oral vs. IV administration in rodent models) to identify metabolic liabilities .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance solubility and extend half-life .
- Biomarker Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to correlate target engagement with phenotypic outcomes in vivo .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -NO, -CF) to the benzodioxin ring to enhance electrophilic reactivity. Compare IC shifts in enzyme assays .
- Linker Optimization : Replace the ethylene spacer with rigid aromatic linkers (e.g., phenyl, triazole) to improve conformational stability. Assess via X-ray crystallography .
- Prodrug Design : Mask the urea moiety with ester or carbamate prodrugs to improve membrane permeability. Monitor hydrolysis rates in plasma .
Q. What process control strategies ensure reproducibility in multi-step syntheses?
Methodological Answer:
- PAT Integration : Use in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
- DoE Optimization : Apply factorial design (e.g., Taguchi method) to evaluate the impact of solvent polarity, catalyst loading, and temperature on yield .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for each intermediate (e.g., purity, particle size) and establish control limits .
Q. How can researchers address scale-up challenges without compromising yield?
Methodological Answer:
- Continuous Flow Synthesis : Transition batch reactions to flow systems for exothermic steps (e.g., urea coupling) to improve heat dissipation and reduce side reactions .
- Membrane Separation : Employ nanofiltration membranes to purify intermediates, reducing solvent waste and improving throughput .
- Kinetic Modeling : Use MATLAB or Aspen Plus to simulate reaction kinetics and identify rate-limiting steps at pilot scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
